molecular formula C5H7N3O2S B2921663 methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 58755-95-6

methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2921663
CAS No.: 58755-95-6
M. Wt: 173.19
InChI Key: GFBNSCPPTRWLFH-UHFFFAOYSA-N
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Description

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-4(11-8-7-3)6-5(9)10-2/h1-2H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNSCPPTRWLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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